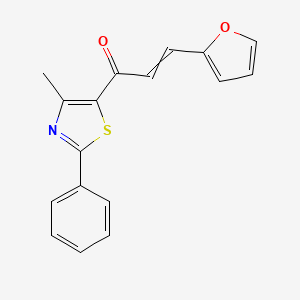

3-(Furan-2-yl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one

Description

3-(Furan-2-yl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one is a chalcone-thiazole hybrid compound characterized by a propenone backbone linking a furan-2-yl group at the C3 position and a 4-methyl-2-phenyl-substituted thiazole at the C1 position. The thiazole ring contributes to planarity and aromatic interactions, while the furan moiety introduces electronic and steric effects.

Properties

Molecular Formula |

C17H13NO2S |

|---|---|

Molecular Weight |

295.4 g/mol |

IUPAC Name |

3-(furan-2-yl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one |

InChI |

InChI=1S/C17H13NO2S/c1-12-16(15(19)10-9-14-8-5-11-20-14)21-17(18-12)13-6-3-2-4-7-13/h2-11H,1H3 |

InChI Key |

WGEPQSRTLAXIRV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CC3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

Standard Reaction Conditions

Key Considerations :

Hantzsch Thiazole Synthesis: Preparation of the Thiazole Precursor

The thiazole moiety (4-methyl-2-phenyl-1,3-thiazol-5-yl) is synthesized via the Hantzsch thiazole reaction before undergoing Claisen-Schmidt condensation.

Reaction Steps

Optimization Data

Structural Confirmation :

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Ultrasound-Promoted Condensation

-

Conditions :

Comparative Analysis of Methods

Mechanistic Insights and Side Reactions

Common Side Products

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction of the propenone moiety can yield the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, 3-(Furan-2-yl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one serves as a valuable building block for developing more complex molecules. Its ability to participate in various chemical reactions allows researchers to explore new synthetic pathways and create derivatives with enhanced properties.

The biological applications of this compound are extensive:

- Antimicrobial Properties : Studies have shown that chalcone derivatives exhibit significant antimicrobial activity against a range of pathogens. The presence of both furan and thiazole rings enhances their interaction with biological targets, making them effective against bacteria and fungi .

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

- Anticancer Activity : There is growing evidence supporting the anticancer properties of this compound. It has been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . A notable study reported that derivatives of this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

Medicinal Applications

In medicine, 3-(Furan-2-yl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one is being investigated for its potential as a therapeutic agent. Its ability to modulate key biological pathways positions it as a candidate for drug development aimed at treating various diseases, including cancer and infectious diseases .

Industrial Applications

The versatility of this compound extends to industrial applications where it is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity allows for incorporation into various chemical processes, facilitating the production of fine chemicals with diverse applications in health and agriculture .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of 3-(Furan-2-yl)-1-(4-methyl-2-phenylenesulfonyl)propene exhibited potent anticancer activity against breast cancer cells through mechanisms involving apoptosis and inhibition of cell migration .

Case Study 2: Antimicrobial Research

Another investigation focused on the antimicrobial properties of this compound against multi-drug-resistant strains of bacteria. The results indicated significant efficacy, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Substituent Effects on the Thiazole Ring

The thiazole ring in the target compound is substituted with a methyl group at C4 and a phenyl group at C2. Analogous compounds with variations in these substituents exhibit distinct properties:

- Compound 11 (): (2E)-3-(4-fluorophenyl)-1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one replaces the phenyl group with a methylamino substituent.

- Compound 14 (): (2E)-1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]-3-(3-methylphenyl)prop-2-en-1-one features a methylphenyl group on the propenone chain. The 3-methylphenyl group increases hydrophobicity, correlating with improved activity (IC50 = 73.5 µM) .

Key Insight: Phenyl groups on the thiazole enhance π-π stacking interactions, improving crystallinity and biological target binding, while smaller substituents (e.g., methylamino) prioritize solubility .

Propenone Backbone Modifications

The propenone chain in the target compound is substituted with a furan-2-yl group. Comparisons with other aryl substituents include:

- 4-Fluorophenyl Analog () : (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one exhibits a dihedral angle of 7.14°–56.26° between aromatic rings, influencing planarity and intermolecular interactions. Furan substitution likely reduces planarity compared to fluorophenyl groups, altering packing efficiency .

- Compound 9c () : Features a bromophenyl group on the thiazole and a triazole-acetamide chain. The bromine atom increases molecular weight and polarizability, enhancing halogen bonding but reducing solubility .

Key Insight : Furan’s electron-rich nature may enhance charge-transfer interactions, while bulkier substituents (e.g., bromophenyl) improve binding affinity at the cost of pharmacokinetic properties .

Table 1: Comparative Analysis of Chalcone-Thiazole Derivatives

Biological Activity

3-(Furan-2-yl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.

Molecular Formula: C21H15NO2S

Molecular Weight: 345.41 g/mol

CAS Number: 1325393

The compound features a furan ring and a thiazole moiety, which are known to contribute to various biological interactions. The unique structure allows it to act on multiple biological targets.

Synthesis

The synthesis of 3-(Furan-2-yl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This method combines an aromatic aldehyde with an aromatic ketone in the presence of a base (e.g., sodium hydroxide) under controlled conditions:

| Solvent | Temperature | Reaction Time |

|---|---|---|

| Ethanol | Room temperature to reflux | Several hours to overnight |

Optimizing these conditions can enhance yield and purity, making it suitable for industrial applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. In one study, derivatives of similar chalcones demonstrated cytotoxic effects on triple-negative breast cancer cell lines (MDA-MB-231), with IC50 values ranging from 6.59 to 12.51 µM . The presence of the thiazole ring is particularly noted for enhancing selectivity towards cancer cells while sparing non-cancerous cells like MRC-5 .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. In vitro studies have revealed that it can inhibit the growth of several pathogenic bacteria. Minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 μg/mL against certain strains . This suggests that the thiazole and furan components may play crucial roles in disrupting bacterial cell functions.

Antioxidant Activity

Antioxidant capabilities have been evaluated, with some derivatives showing activity comparable to ascorbic acid . This property is essential for preventing oxidative stress-related diseases and could be leveraged in therapeutic formulations.

The biological activity of 3-(Furan-2-yl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and microbial metabolism by binding to active sites.

- DNA Interaction: It has potential interactions with DNA that may prevent replication or transcription processes critical for cancer cell survival.

- Tyrosinase Inhibition: Similar compounds have shown potent inhibition against mushroom tyrosinase, an enzyme implicated in melanin production, with some derivatives achieving IC50 values as low as 0.0433 µM .

Case Studies

Several studies have documented the efficacy of this compound and its derivatives:

- Anticancer Study: A derivative was tested on MDA-MB-231 cells, showing significant cytotoxicity with an IC50 value indicating strong selectivity over non-cancerous cells .

- Antimicrobial Evaluation: Compounds derived from similar structures were tested against Staphylococcus aureus and Escherichia coli, demonstrating effective bactericidal activity at low concentrations .

- Tyrosinase Inhibition: A comparative study showed that modifications on the phenyl ring significantly affected the inhibitory activity against tyrosinase, suggesting a structure–activity relationship critical for drug design .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing 3-(Furan-2-yl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one, and how are key intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of furan-2-carbaldehyde with thiazole precursors. Key intermediates are characterized via 1H/13C NMR , FTIR , and mass spectrometry to confirm functional groups and regioselectivity. For example, the thiazole ring formation is monitored by NMR for characteristic shifts (e.g., thiazole C-H protons at δ 7.5–8.5 ppm) .

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure?

- Methodological Answer :

- 1H/13C NMR : Identifies proton environments and carbon frameworks (e.g., enone carbonyl at ~190 ppm in 13C NMR).

- FTIR : Confirms carbonyl stretches (C=O at ~1680 cm⁻¹) and aromatic C-H vibrations.

- Mass spectrometry (HRMS) : Validates molecular weight (±5 ppm accuracy) .

Q. What in vitro assays are suitable for preliminary evaluation of its anticancer activity?

- Methodological Answer : The MTT assay is widely used to assess cytotoxicity against cancer cell lines (e.g., lung carcinoma A549). Data is normalized to positive controls like 5-fluorouracil (5-FU). For example, chalcone derivatives with IC₅₀ < 50 µM are prioritized for further study .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations predict bioactivity against DNA gyrase B?

- Methodological Answer :

- Docking : Use software like AutoDock Vina to model ligand-enzyme interactions (e.g., hydrogen bonds with Thr165 or hydrophobic contacts with Val167).

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å). Correlate results with experimental IC₅₀ values (e.g., derivatives with pIC₅₀ > 7.0 show strong binding) .

Q. What challenges arise in resolving the crystal structure, and how can SHELXL refinement address them?

- Methodological Answer : Challenges include twinning and disorder in the thiazole or furan moieties. SHELXL refinement uses:

- TWIN/BASF commands for twinned data.

- ISOR/SUMP restraints to handle anisotropic displacement parameters.

- Hirshfeld surface analysis to validate intermolecular interactions (e.g., C–H···π contacts at 3.7 Å) .

Q. How do structural modifications at the thiazole or furan moieties influence pharmacological profiles?

- Methodological Answer : Substituent effects are analyzed via SAR studies :

- Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance DNA gyrase inhibition (IC₅₀ = 49.7 nM for 4-NO₂ derivative).

- Methoxy groups improve solubility but reduce potency (IC₅₀ = 341.8 nM for 4-OCH₃) .

Q. How to analyze conflicting biological data, such as varying IC₅₀ values across studies?

- Methodological Answer :

- Standardize assay conditions : Use consistent cell lines (e.g., A549 vs. HeLa), incubation times (48–72 h), and DMSO concentrations (<0.1%).

- Statistical validation : Apply ANOVA with post-hoc tests (p < 0.05) to compare replicates. Discrepancies may arise from differences in compound purity or assay protocols .

Q. What role do non-covalent interactions play in the compound’s crystal packing?

- Methodological Answer :

- Hydrogen bonding : C–H···O interactions between the enone carbonyl and furan oxygen (distance: 2.8–3.1 Å).

- π-π stacking : Thiazole-phenyl ring interactions (centroid distance: 3.7 Å) stabilize the lattice. Graph-set analysis (e.g., R₂²(8) motifs) quantifies these patterns .

Q. How can QSAR models predict anti-inflammatory activity of derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.